1-Propanamine, 2,3-dibromo-N-[(3-methoxyphenyl)methylene]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propanamine, 2,3-dibromo-N-[(3-methoxyphenyl)methylene]- is an organic compound that belongs to the class of amines It features a propanamine backbone with two bromine atoms attached at the 2 and 3 positions, and a methoxyphenyl group attached via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of bromine or a brominating agent in the presence of a solvent like tetrahydrofuran (THF) and a base such as potassium tert-butoxide .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Propanamine, 2,3-dibromo-N-[(3-methoxyphenyl)methylene]- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms.
Coupling Reactions: It can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Potassium tert-butoxide: Used as a base in substitution reactions.
Palladium Catalysts: Employed in coupling reactions like Suzuki-Miyaura coupling.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted amines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
1-Propanamine, 2,3-dibromo-N-[(3-methoxyphenyl)methylene]- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Propanamine, 2,3-dibromo-N-[(3-methoxyphenyl)methylene]- involves its interaction with molecular targets through its functional groups. The bromine atoms and the methoxyphenyl group can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-Propanamine, 3-methoxy-: A related compound with a methoxy group attached to the propanamine backbone.
2,3-Dibromo-propylamine: Another similar compound with bromine atoms at the 2 and 3 positions.
Uniqueness: 1-Propanamine, 2,3-dibromo-N-[(3-methoxyphenyl)methylene]- is unique due to the presence of both bromine atoms and the methoxyphenyl group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
832724-72-8 |
---|---|
Molecular Formula |
C11H13Br2NO |
Molecular Weight |
335.03 g/mol |
IUPAC Name |
N-(2,3-dibromopropyl)-1-(3-methoxyphenyl)methanimine |
InChI |
InChI=1S/C11H13Br2NO/c1-15-11-4-2-3-9(5-11)7-14-8-10(13)6-12/h2-5,7,10H,6,8H2,1H3 |
InChI Key |
XLMLZKRGZQUUNS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C=NCC(CBr)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.